Ipratropii bromidum

描述

属性

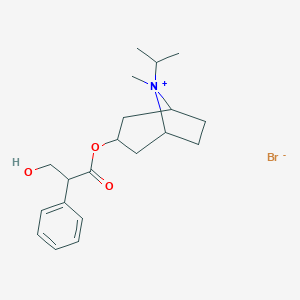

IUPAC Name |

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58073-59-9, 22254-24-6 | |

| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ipratropium Bromide on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide is a cornerstone therapy in the management of obstructive lung diseases, primarily exerting its effects through competitive antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling cascades affected by ipratropium bromide. We delve into its binding affinities for muscarinic receptor subtypes, the specific G-protein coupling mechanisms, and the subsequent modulation of second messenger systems. Detailed experimental protocols for assessing receptor binding are provided, alongside visual representations of the key signaling pathways to facilitate a deeper understanding of its pharmacodynamics.

Introduction

Ipratropium bromide is a synthetic quaternary ammonium compound derived from atropine.[1] Its clinical efficacy as a bronchodilator stems from its ability to block the effects of acetylcholine (ACh) on muscarinic receptors in the airways.[2] The parasympathetic nervous system plays a crucial role in regulating bronchomotor tone, with vagal efferent nerves releasing ACh that acts on muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion.[3] By competitively inhibiting these receptors, ipratropium bromide effectively reduces vagal tone in the lungs, resulting in bronchodilation and a reduction in mucus secretion.[3][4] This guide will explore the nuanced mechanism of action of ipratropium bromide at the molecular level.

Muscarinic Receptor Binding Profile of Ipratropium Bromide

Ipratropium bromide is classified as a non-selective muscarinic antagonist, meaning it does not exhibit significant selectivity for any single muscarinic receptor subtype.[3][4] It demonstrates high affinity for the M1, M2, and M3 receptor subtypes, all of which are present in the human lung and play distinct roles in airway physiology.[3]

Data Presentation: Binding Affinities

The binding affinity of ipratropium bromide to muscarinic receptors is a critical determinant of its pharmacological activity. The following tables summarize the quantitative data from various studies. It is important to note the distinction between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki represents the dissociation constant of the inhibitor from the receptor, providing a direct measure of binding affinity, whereas IC50 is the concentration of an inhibitor required to reduce the response by 50% and is dependent on experimental conditions.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1, M2, M3 | Ipratropium Bromide | Human Airway Smooth Muscle | 0.5 - 3.6 | [5] |

Table 1: Inhibition Constants (Ki) of Ipratropium Bromide for Muscarinic Receptor Subtypes.

| Receptor Subtype | Ligand | IC50 (nM) | Reference |

| M1 | Ipratropium Bromide | 2.9 | [6] |

| M2 | Ipratropium Bromide | 2.0 | [6] |

| M3 | Ipratropium Bromide | 1.7 | [6] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Ipratropium Bromide for Muscarinic Receptor Subtypes.

These data collectively indicate that ipratropium bromide binds with high, nanomolar affinity to M1, M2, and M3 muscarinic receptors without significant selectivity among them.[5][6]

G-Protein Coupling and Downstream Signaling Pathways

The physiological effects of ipratropium bromide are a direct consequence of its interference with the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation leads to distinct downstream events depending on the receptor subtype and the G-protein to which they couple.

M1 and M3 Receptor Antagonism: The Gq/11 Pathway

In the airways, M1 receptors are primarily located in parasympathetic ganglia, where they facilitate neurotransmission, while M3 receptors are predominantly found on airway smooth muscle cells and submucosal glands.[3] Both M1 and M3 receptors couple to the Gq/11 family of G-proteins.[7][8]

Activation of the Gq/11 pathway by acetylcholine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction (bronchoconstriction) and mucus secretion.

By competitively blocking M1 and M3 receptors, ipratropium bromide prevents this cascade, leading to a decrease in intracellular Ca2+ levels and subsequent bronchodilation and reduced mucus production.[4]

M2 Receptor Antagonism: The Gi/o Pathway

M2 muscarinic receptors are located on the presynaptic terminals of postganglionic cholinergic nerves in the airways.[3] They function as autoreceptors, providing a negative feedback mechanism to inhibit further acetylcholine release.[3] M2 receptors are coupled to the Gi/o family of G-proteins.[7]

Activation of the Gi/o pathway by acetylcholine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the inhibition of acetylcholine release.

By blocking these presynaptic M2 autoreceptors, ipratropium bromide can paradoxically increase the local concentration of acetylcholine in the synaptic cleft.[3] However, its potent blockade of the postsynaptic M3 receptors on smooth muscle cells is the dominant effect, resulting in net bronchodilation.[4]

References

- 1. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

- 2. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

The Cholinergic Blockade in Respiratory Therapy: A Technical Guide to Ipratropium Bromide's Interaction with Airway Smooth Muscle Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cholinergic pathways governing respiratory smooth muscle contraction and the mechanism by which Ipratropium Bromide, a cornerstone therapy for obstructive airway diseases, exerts its therapeutic effects. This document details the underlying molecular signaling, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Cholinergic Signaling in Respiratory Smooth Muscle

The parasympathetic nervous system is the primary regulator of bronchomotor tone. Acetylcholine (ACh) released from postganglionic nerve fibers acts upon muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells to induce contraction.[1] The two principal mAChR subtypes involved are the M2 and M3 receptors, which are expressed on airway smooth muscle in an approximate 4:1 ratio.[2][3]

-

M3 Muscarinic Receptors: These receptors are the primary mediators of bronchoconstriction.[2][4] Coupled to the Gq/11 G-protein, activation of M3 receptors by ACh stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction.[8][9]

-

M2 Muscarinic Receptors: While more abundant than M3 receptors, the role of postjunctional M2 receptors is primarily modulatory.[5][10] These receptors are coupled to the Gi/o G-protein, and their stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] Since cAMP promotes smooth muscle relaxation (often initiated by β2-adrenergic agonists), the activation of M2 receptors counteracts this relaxation, thereby sensitizing the muscle to contractile stimuli.[1][6]

Additionally, presynaptic M2 autoreceptors are located on the terminals of postganglionic cholinergic nerves.[11][12] When stimulated by ACh in the synaptic cleft, these receptors provide a negative feedback mechanism, inhibiting further ACh release.[6][12]

Mechanism of Action of Ipratropium Bromide

Ipratropium Bromide is a synthetic, non-selective competitive antagonist of muscarinic acetylcholine receptors.[13][14] As a quaternary ammonium compound, it is poorly absorbed systemically when inhaled, localizing its effects to the respiratory tract.[15][16]

Its primary therapeutic action is the blockade of M3 receptors on airway smooth muscle.[17] By competitively inhibiting the binding of acetylcholine to these receptors, Ipratropium Bromide prevents the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent bronchoconstriction.[8][14][16] This results in relaxation of the airway smooth muscle and bronchodilation.[16]

However, due to its non-selective nature, Ipratropium Bromide also blocks M2 receptors.[13][17] The antagonism of postjunctional M2 receptors on smooth muscle cells can potentiate relaxation by preventing the ACh-mediated inhibition of adenylyl cyclase. Conversely, the blockade of presynaptic M2 autoreceptors can lead to an increased release of acetylcholine from nerve endings, which could potentially counteract the blockade at the M3 receptor.[13] Despite this, the predominant clinical effect is bronchodilation due to the potent M3 receptor antagonism.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of Ipratropium Bromide with muscarinic receptors and its effect on cholinergic signaling.

| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Reference |

| IC50 (nM) | 2.9 | 2.0 | 1.7 | [18] |

| Ki (nM) | 0.5 - 3.6 (for human airway smooth muscle) |

Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes.

| Parameter | Condition | Observation | Reference |

| M2:M3 Receptor Ratio | Human Airway Smooth Muscle | ~ 4:1 | [2][3] |

| Intracellular Calcium | In the presence of Ipratropium Bromide | Reduced influx and release from sarcoplasmic reticulum upon cholinergic stimulation | [8][19] |

| Inositol Phosphate (IP) Accumulation | In the presence of Ipratropium Bromide | Inhibition of agonist-induced IP accumulation | [20] |

| Bronchial Smooth Muscle Tension | In the presence of Ipratropium Bromide | Inhibition of acetylcholine-induced contraction | [21] |

Table 2: Effects of Ipratropium Bromide on Cholinergic Pathway Components and Physiological Responses.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of Ipratropium Bromide for muscarinic receptor subtypes.[22]

Methodology:

-

Membrane Preparation: Homogenize respiratory smooth muscle tissue or cells expressing the desired muscarinic receptor subtype in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a binding buffer.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled Ipratropium Bromide.[23]

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Ipratropium Bromide. The IC50 value (concentration of Ipratropium Bromide that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[23]

Measurement of Inositol Phosphate Accumulation

This assay measures the functional consequence of M3 receptor activation and its inhibition by Ipratropium Bromide.[20][24]

Methodology:

-

Cell Culture and Labeling: Culture human bronchial smooth muscle cells and label them by incubating with myo-[3H]inositol for 2-3 days to incorporate it into the membrane phosphoinositide pool.[20]

-

Stimulation: Pre-incubate the labeled cells with varying concentrations of Ipratropium Bromide, followed by stimulation with a muscarinic agonist (e.g., carbachol) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.[20]

-

Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphate isomers (IP1, IP2, IP3, etc.) using high-performance liquid chromatography (HPLC) with an anion-exchange column.[20] Quantify the amount of each [3H]-labeled inositol phosphate using a flow-through radioactivity detector or by collecting fractions and performing liquid scintillation counting.

-

Data Analysis: Express the data as the amount of total inositol phosphates accumulated in response to the agonist at different concentrations of Ipratropium Bromide. Determine the IC50 for the inhibition of agonist-induced inositol phosphate accumulation.

In Vitro Tracheal Smooth Muscle Tension Studies

This protocol assesses the physiological effect of Ipratropium Bromide on airway smooth muscle contractility.[25][26][27]

Methodology:

-

Tissue Preparation: Isolate tracheal rings or smooth muscle strips from an appropriate animal model (e.g., guinea pig, bovine) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[25][28]

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period.

-

Contraction and Inhibition: Generate a cumulative concentration-response curve to a contractile agonist like acetylcholine or carbachol. In a separate set of experiments, pre-incubate the tissues with a fixed concentration of Ipratropium Bromide before generating the agonist concentration-response curve.

-

Measurement: Record the isometric tension generated by the smooth muscle strips using a force transducer.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response versus the agonist concentration. Compare the concentration-response curves in the absence and presence of Ipratropium Bromide to determine the potency of Ipratropium Bromide as an antagonist (often expressed as a pA2 value).

Visualizations of Pathways and Workflows

Caption: Cholinergic signaling in airway smooth muscle.

Caption: Mechanism of action of Ipratropium Bromide.

Caption: Radioligand binding assay workflow.

Caption: In vitro muscle tension study workflow.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Cholinergic Regulation of Airway Inflammation and Remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. atsjournals.org [atsjournals.org]

- 7. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholinergic pathways in the lungs and anticholinergic therapy for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. selleckchem.com [selleckchem.com]

- 19. [Effect of ipratropium bromide on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agonist-induced production of inositol phosphates in human airway smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Relaxation following contraction in tonically contracted smooth muscle from the bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dissociation between hysteresivity and tension in constricted tracheal and parenchymal strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Enhanced basal tension in isolated rat tracheal smooth muscle stimulated by electric field stimulation under low temperature - PMC [pmc.ncbi.nlm.nih.gov]

Ipratropium Bromide's Role in Cyclic GMP Signaling in Bronchial Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a cornerstone in the management of obstructive airway diseases, primarily acting as a bronchodilator. Its therapeutic effect is intrinsically linked to its influence on the cyclic guanosine monophosphate (cGMP) signaling pathway in bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental protocols relevant to understanding ipratropium bromide's interaction with the cGMP pathway.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine and functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In bronchial tissue, three subtypes of muscarinic receptors are of primary importance: M1, M2, and M3.[2] While ipratropium bromide blocks all three, its principal therapeutic action is mediated through the antagonism of M3 receptors located on airway smooth muscle cells.[1]

Under normal physiological conditions, the neurotransmitter acetylcholine (ACh), released from parasympathetic nerve endings, binds to M3 receptors. This binding activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction (bronchoconstriction). Concurrently, the activation of M3 receptors by ACh also stimulates guanylate cyclase, leading to an increase in intracellular cGMP levels, a process that also contributes to bronchoconstriction.[3]

Ipratropium bromide competitively binds to these M3 receptors, preventing ACh from exerting its effects. By blocking this interaction, ipratropium bromide inhibits the downstream signaling cascade, preventing the increase in intracellular Ca2+ and, crucially, the rise in cGMP. This inhibition of cGMP production is a key factor in the resulting relaxation of the bronchial smooth muscle and subsequent bronchodilation.[3]

Quantitative Pharmacological Data

The affinity of ipratropium bromide for muscarinic receptors and its clinical efficacy have been quantified in various studies.

Binding Affinity and Potency

The inhibitory potency of ipratropium bromide is often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of a radioligand) or a Ki value (the inhibition constant).

| Receptor Subtype | IC50 (nM) | Species/Tissue | Reference |

| M1 | 2.9 | Not Specified | [3] |

| M2 | 2.0 | Not Specified | [3] |

| M3 | 1.7 | Not Specified | [3] |

This table summarizes the in vitro inhibitory concentrations (IC50) of ipratropium bromide for human muscarinic receptor subtypes.

Dose-Response Relationship in Clinical Settings

Clinical studies have established a clear dose-response relationship between inhaled ipratropium bromide and improvements in pulmonary function, typically measured as the Forced Expiratory Volume in 1 second (FEV1).

| Dose of Ipratropium Bromide (µg) | Mean Change in FEV1 | Study Population | Reference |

| 40 | Significant increase over placebo | Patients with partially reversible airways obstruction | [4] |

| 80 | Greater increase than 40 µg (not always statistically significant) | Patients with partially reversible airways obstruction | [4] |

| 120 | Statistically significant greater increase than 40 µg | Patients with partially reversible airways obstruction | [4] |

| 160 | Greater increase in FEV1 than 40 µg or 80 µg | Patients with stable COPD | [5] |

| 240 | Greater increase in FEV1 than 40 µg or 80 µg | Patients with stable COPD | [5] |

This table presents a summary of the dose-dependent effects of ipratropium bromide on FEV1 in patients with obstructive airway diseases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Figure 1: Acetylcholine signaling and ipratropium's action.

Experimental Workflows

Figure 2: Radioligand binding assay workflow.

Figure 3: Isolated tracheal ring contraction assay.

Figure 4: cGMP immunoassay workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity of ipratropium bromide for muscarinic receptors in bronchial tissue.

1. Membrane Preparation:

-

Homogenize fresh or frozen bronchial tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Binding Assay:

-

In a microplate, combine the prepared membranes, a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB), and varying concentrations of unlabeled ipratropium bromide.

-

To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of ipratropium bromide.

-

Plot the percentage of specific binding against the logarithm of the ipratropium bromide concentration to generate a competition curve.

-

Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tracheal Ring Contraction Assay

This ex vivo method assesses the functional effect of ipratropium bromide on airway smooth muscle contraction.

1. Tissue Preparation:

-

Euthanize a small animal (e.g., guinea pig) and carefully dissect the trachea.

-

Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Cut the trachea into rings of approximately 2-3 mm in width.

2. Mounting and Equilibration:

-

Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Connect one hook to a fixed support and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

3. Contraction and Relaxation Measurement:

-

Induce a stable contraction by adding a muscarinic agonist such as acetylcholine or carbachol to the organ bath.

-

Once a plateau in contraction is reached, add ipratropium bromide in a cumulative manner, allowing the tissue to reach a new steady-state tension after each addition.

-

Record the changes in isometric tension throughout the experiment.

4. Data Analysis:

-

Express the relaxation induced by ipratropium bromide as a percentage of the initial contraction induced by the agonist.

-

Plot the percentage of relaxation against the logarithm of the ipratropium bromide concentration to construct a dose-response curve.

-

From this curve, determine the EC50 value (the concentration of ipratropium bromide that produces 50% of the maximal relaxation).

cGMP Immunoassay in Bronchial Smooth Muscle Cells

This in vitro assay directly measures the effect of ipratropium bromide on intracellular cGMP levels.

1. Cell Culture and Treatment:

-

Culture human or animal-derived bronchial smooth muscle cells in appropriate media until they reach confluence.

-

Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling activity.

-

Pre-incubate the cells with varying concentrations of ipratropium bromide for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a muscarinic agonist (e.g., acetylcholine or carbachol) for a short period (e.g., 1-5 minutes) to induce cGMP production.

2. Sample Preparation:

-

Terminate the reaction by rapidly aspirating the media and adding ice-cold 0.1 M HCl or another lysis buffer to the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cGMP.

-

The samples may need to be acetylated to improve the sensitivity of the assay, depending on the kit used.

3. Competitive Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available cGMP ELISA kit.

-

Add the prepared samples and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.

-

Add a fixed amount of a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase). This will compete with the cGMP in the sample for binding to the antibody.

-

Incubate the plate according to the manufacturer's instructions.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which will be converted into a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Calculate the percentage inhibition of acetylcholine-induced cGMP production by ipratropium bromide at each concentration.

-

Plot the percentage inhibition against the logarithm of the ipratropium bromide concentration to determine the IC50 value.

Conclusion

Ipratropium bromide exerts its bronchodilatory effects primarily through the competitive antagonism of M3 muscarinic receptors on airway smooth muscle. This action directly inhibits the acetylcholine-induced increase in intracellular cGMP, a key second messenger in the bronchoconstrictor pathway. The quantitative data on its binding affinity and clinical dose-response, coupled with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of targeting the cGMP signaling pathway in bronchial tissue.

References

- 1. droracle.ai [droracle.ai]

- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dose response of ipratropium bromide assessed by two methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose response study of ipratropium bromide aerosol on maximum exercise performance in stable patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ipratropium Bromide in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ipratropium bromide, a cornerstone therapy for obstructive lung diseases. By examining its mechanism of action, dose-dependent effects, and experimental evaluation in various animal models, this document aims to equip researchers and drug development professionals with a thorough understanding of its preclinical profile.

Core Mechanism of Action

Ipratropium bromide is a non-selective muscarinic receptor antagonist.[1][2][3][4] Its primary therapeutic effect, bronchodilation, is achieved by blocking the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways.[1][2] Acetylcholine, a neurotransmitter released from the vagus nerve, normally binds to these receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle contraction (bronchoconstriction).[1][4][5] Ipratropium competitively inhibits this interaction, thereby reducing cGMP levels and promoting airway relaxation.[1][2]

The following diagram illustrates the signaling pathway of acetylcholine-induced bronchoconstriction and the inhibitory action of ipratropium bromide.

Quantitative Pharmacodynamic Data in Preclinical Models

The following tables summarize key quantitative data from preclinical studies investigating the effects of ipratropium bromide in various animal models.

Table 1: Effects of Ipratropium Bromide on Bronchoconstriction in Guinea Pigs

| Parameter | Model/Inducer | Dose of Ipratropium | Effect | Reference |

| Bronchoconstriction | Vagal Nerve Stimulation | 0.01-1.0 µg/kg | Potentiation of bronchoconstriction | [6] |

| Bronchoconstriction | Vagal Nerve Stimulation | >1.0 µg/kg | Antagonism of bronchoconstriction | [6] |

| Bronchoconstriction | Vagal Nerve Stimulation | 10 µg/kg | Abolished response | [6] |

| Lung Resistance (RL) & Dynamic Lung Compliance (CDYN) | Methacholine-induced | Not specified | Counteracted effects on CDYN more than on RL | [7] |

| Airway Resistance (Raw) & Parenchymal Damping (G) | Methacholine-induced | Not specified | Reduced increases in Raw and G | [8] |

| Total Lung Resistance | Histamine-induced | 1-10 µg/kg (i.v.) | Attenuation of bronchoconstrictor response | [9] |

| Tracheal Tissue Contraction | Insulin-induced | 10⁻⁶M | 79.42% reduction in maximum constrictor response | [10] |

| Duration of Bronchodilatory Effect | Not specified | Not specified | 11.0 minutes (uncoated particles) | [11] |

| Duration of Bronchodilatory Effect | Not specified | Not specified | 56.3 minutes (30% PLA-coated particles) | [11] |

Table 2: Effects of Ipratropium Bromide on Muscarinic Receptors in Rats

| Parameter | Model | Treatment Duration | Effect on Muscarinic Receptor Density | Reference |

| Receptor Density | SO₂-induced COPD | 5 days | No significant change | [12][13] |

| Receptor Density | SO₂-induced COPD | 30 days | Significant increase (upregulation) | [12][13] |

| Receptor Density | SO₂-induced COPD | 6 days post-treatment (after 30 days of treatment) | Returned to normal levels | [12][13] |

| Receptor Affinity (Kd) | SO₂-induced COPD | Not specified | No significant change | [12][14] |

Table 3: Dose-Dependent Effects of Ipratropium Bromide in Dogs

| Dose of Ipratropium | Effect on Airway Size | Reference |

| 0.01 and 0.1 mg/ml | Constriction (to 22 ± 2% and 20 ± 3% of control) | [15] |

| Larger concentrations | Dilation | [15] |

| 0.01 and 0.1 mg/ml (after M2 receptor blockade) | Dilation (by 16 ± 8% and 27 ± 10% of baseline) | [15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of ipratropium bromide.

In Vivo Bronchoprotection Assay in Anesthetized Guinea Pigs

This model is frequently used to assess the efficacy of bronchodilators against various bronchoconstrictor agents.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

-

Anesthesia: Animals are anesthetized, often with a combination of pentobarbital sodium.

-

Surgical Preparation: The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous drug administration.

-

Measurement of Pulmonary Mechanics: Lung resistance (RL) and dynamic lung compliance (CDYN) or airway resistance (Raw) are measured using appropriate equipment, such as a whole-body plethysmograph or forced oscillation technique.

-

Drug Administration: Ipratropium bromide or vehicle is administered intravenously at varying doses.

-

Bronchoconstrictor Challenge: A bronchoconstrictor agent such as methacholine, histamine, or electrical stimulation of the vagus nerve is administered to induce bronchoconstriction.

-

Data Acquisition and Analysis: Changes in pulmonary mechanics are recorded continuously. The protective effect of ipratropium bromide is determined by comparing the magnitude of the bronchoconstrictor response in treated animals versus control animals.

In Vitro Tracheal Smooth Muscle Contraction Assay

This assay assesses the direct effect of ipratropium bromide on airway smooth muscle contractility.

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: Tracheas are excised from euthanized guinea pigs. The trachea is cut into rings or strips.

-

Mounting: The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Drug Application: Ipratropium bromide is added to the organ bath at various concentrations.

-

Induction of Contraction: A contractile agent (e.g., insulin, acetylcholine) is added to the bath to induce smooth muscle contraction.

-

Data Recording and Analysis: The contractile responses are recorded, and concentration-response curves are constructed to determine the inhibitory effect of ipratropium bromide.

Muscarinic Receptor Binding Assay in Rat Lung Tissue

This assay is used to determine the affinity and density of muscarinic receptors in lung tissue and how they are affected by drug treatment.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: A rat model of chronic obstructive pulmonary disease (COPD) can be induced by exposure to sulfur dioxide (SO₂) gas.[12][14]

-

Treatment: Rats are treated with inhaled ipratropium bromide or vehicle for a specified duration.

-

Tissue Collection and Preparation: Following treatment, animals are euthanized, and lung tissue is collected. The tissue is homogenized in a buffer solution.

-

Membrane Preparation: The homogenate is centrifuged to isolate the cell membrane fraction, which contains the muscarinic receptors.

-

Radioligand Binding: The membrane preparations are incubated with a radiolabeled muscarinic receptor antagonist (e.g., ³H-quinuclidinyl benzilate, ³H-QNB) in the presence and absence of varying concentrations of unlabeled ipratropium bromide.

-

Separation and Quantification: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the free radioligand. The radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: Scatchard analysis is performed on the binding data to determine the equilibrium dissociation constant (Kd), a measure of receptor affinity, and the maximum number of binding sites (Bmax), a measure of receptor density.

Concluding Remarks

The preclinical pharmacodynamic profile of ipratropium bromide has been extensively characterized in a variety of animal models. These studies have firmly established its mechanism of action as a non-selective muscarinic antagonist and have demonstrated its efficacy in preventing and reversing bronchoconstriction induced by various stimuli. The dose-response relationships observed in these models highlight a complex interplay between the blockade of different muscarinic receptor subtypes. The experimental protocols detailed herein provide a robust framework for the continued investigation of ipratropium bromide and the development of novel anticholinergic therapies for respiratory diseases. This in-depth understanding of its preclinical properties is crucial for its effective clinical application and for guiding future research in the field of respiratory pharmacology.

References

- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of bronchoconstriction in sensitized guinea pigs: efficacy of common prophylactic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manufacture, characterization, and pharmacodynamic evaluation of engineered ipratropium bromide particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The effect of inhaled ipratropium bromide on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Bronchi: An In-depth Technical Guide to the Molecular Targets of Ipratropium Bromide Beyond M3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide is a cornerstone of therapy for chronic obstructive pulmonary disease (COPD), primarily recognized for its role as a non-selective muscarinic receptor antagonist. Its therapeutic effect in bronchodilation is largely attributed to the blockade of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle.[1][2] However, a growing body of evidence suggests that the pharmacological profile of ipratropium extends beyond M3 receptor antagonism. This technical guide delves into the molecular targets of ipratropium bromide outside of the M3 receptor, exploring its interactions with other muscarinic receptor subtypes, its potential influence on ion channels, and its emerging anti-inflammatory properties. This paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these non-primary targets, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Introduction

Ipratropium bromide, a quaternary ammonium derivative of atropine, functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[3][4] This non-selectivity means that in addition to the M3 receptors responsible for bronchoconstriction and mucus secretion, ipratropium also blocks M1 and M2 receptors.[5] While M3 receptor blockade is the principal mechanism for its bronchodilatory effects, the engagement of other molecular targets may contribute to its overall clinical profile and could present opportunities for the development of more targeted respiratory therapies.

Muscarinic Receptor Subtypes as Molecular Targets

While the focus is on targets beyond M3, a complete picture requires understanding ipratropium's interaction with the entire family of muscarinic receptors present in the airways.

M1 and M2 Receptor Antagonism

Ipratropium bromide demonstrates nearly equivalent high-affinity binding to M1, M2, and M3 muscarinic receptor subtypes.[6][7]

-

M1 Receptors: Located in the parasympathetic ganglia, M1 receptors facilitate neurotransmission. Their blockade by ipratropium may contribute to a reduction in vagal tone in the airways.

-

M2 Receptors: These autoreceptors are found on postganglionic cholinergic nerve endings and function as a negative feedback mechanism, inhibiting further acetylcholine release.[4][8] Blockade of M2 receptors by ipratropium can paradoxically increase acetylcholine release, which could potentially counteract its bronchodilatory effect by competing for M3 receptor binding.[8] This lack of receptor selectivity is a key differentiator from newer long-acting muscarinic antagonists (LAMAs).

Quantitative Data: Muscarinic Receptor Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) of ipratropium bromide for M1, M2, and M3 receptors.

| Receptor Subtype | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |

| M1 | 2.9 | - | - | [6] |

| M2 | 2.0 | - | - | [6] |

| M3 | 1.7 | - | - | [6] |

| Human M1 | - | 3.6 | Human Peripheral Lung | [7] |

| Human M2 | - | 3.6 | Human Peripheral Lung | [7] |

| Human M3 | - | 3.6 | Human Peripheral Lung | [7] |

Non-Muscarinic Molecular Targets

Recent research has begun to uncover molecular interactions of ipratropium bromide that are independent of its effects on muscarinic receptors.

Modulation of Ion Channels: The BKCa Channel

Evidence suggests that ipratropium bromide may exert effects on ion channels, specifically the large conductance calcium-activated potassium (BKCa) channel.

A study investigating tracheal smooth muscle cells from chronically hypoxic rats found that chronic hypoxia decreased the activity of BKCa channels.[9] Application of ipratropium bromide reversed this effect, suggesting a potential role in modulating ion channel function, which could contribute to smooth muscle relaxation.[9]

Anti-Inflammatory Mechanisms

Ipratropium bromide has demonstrated anti-inflammatory properties in preclinical models, which appear to be independent of its bronchodilatory action.

-

Reduction of Inflammatory Mediators: In a rat model of acute pulmonary inflammation induced by cadmium, pretreatment with ipratropium bromide significantly reduced neutrophil infiltration.[10] This effect was associated with a reduction in the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme in inflammatory processes.[10][11]

-

Cytokine Inhibition: Studies on in vitro macrophage models have shown that ipratropium can reduce the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[12]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays for Muscarinic Receptor Affinity

-

Objective: To determine the binding affinity of ipratropium bromide for different muscarinic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Homogenates of tissues expressing the target receptors (e.g., human peripheral lung, rat cerebral cortex for M1, rat heart for M2, and rat salivary glands for M3) are prepared.[7]

-

Incubation: The membrane preparations are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled ipratropium bromide.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. These can be converted to Ki values using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for Ion Channel Activity

-

Objective: To investigate the effect of ipratropium bromide on the activity of single ion channels, such as the BKCa channel.

-

Methodology:

-

Cell Isolation: Single tracheal smooth muscle cells are enzymatically isolated from animal models.[9]

-

Patch-Clamp Recording: The inside-out patch-clamp configuration is used to record the currents of single BKCa channels. A patch of the cell membrane is excised with a micropipette, allowing for the application of drugs to the intracellular side of the channel.

-

Drug Application: Ipratropium bromide is applied to the bath solution containing the excised membrane patch.

-

Data Acquisition and Analysis: Single-channel currents are recorded and analyzed to determine channel open probability (Po), open time, and closed time.[9]

-

In Vivo Models of Pulmonary Inflammation

-

Objective: To assess the anti-inflammatory effects of ipratropium bromide in a living organism.

-

Methodology:

-

Induction of Inflammation: A rat model of acute pulmonary inflammation is established, for example, through inhalation of cadmium.[10]

-

Drug Administration: Rats are pretreated with inhaled ipratropium bromide before exposure to the inflammatory agent.

-

Assessment of Inflammation:

-

Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze the total and differential cell counts (e.g., neutrophils, macrophages).[10]

-

Histopathology: Lung tissue is examined for signs of inflammation, such as cellular infiltration and edema.[11]

-

Biochemical Analysis: BAL fluid or lung tissue homogenates are analyzed for inflammatory mediators, such as MMP-9 activity, using techniques like zymography.[10]

-

-

Signaling Pathways and Visualizations

The following diagrams illustrate the known and potential signaling pathways associated with ipratropium bromide's molecular targets.

Caption: Ipratropium's antagonism of M2 and M3 muscarinic receptors.

Caption: Experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

While the primary therapeutic action of ipratropium bromide is unequivocally linked to M3 muscarinic receptor antagonism, this technical guide highlights the importance of considering its broader pharmacological profile. The non-selective nature of its binding to M1 and M2 receptors, its potential interaction with BKCa ion channels, and its demonstrated anti-inflammatory effects present a more nuanced picture of its mechanism of action.

For drug development professionals, the non-M3 targets of ipratropium underscore the potential for developing more selective muscarinic antagonists that could offer improved efficacy and side-effect profiles. For researchers and scientists, the anti-inflammatory and ion channel modulating properties of ipratropium warrant further investigation to fully elucidate the downstream signaling pathways and their clinical relevance. A deeper understanding of these secondary targets will not only refine our knowledge of existing therapies but also pave the way for novel therapeutic strategies in respiratory medicine.

References

- 1. What is Ipratropium Bromide used for? [synapse.patsnap.com]

- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Effect of ipratropium bromide on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in<i>in vitro</i>macrophage models [ouci.dntb.gov.ua]

Structure-Activity Relationship of Ipratropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ipratropium bromide, a cornerstone therapy in the management of obstructive lung diseases. This document outlines the key structural features governing its antagonist activity at muscarinic acetylcholine receptors, presents quantitative binding data, details common experimental protocols for its evaluation, and illustrates critical biological and experimental pathways.

Introduction: The Pharmacological Profile of Ipratropium Bromide

Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine, developed to provide targeted anticholinergic effects in the airways with minimal systemic absorption.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), blocking the bronchoconstrictor effects of acetylcholine mediated by the parasympathetic nervous system.[2] Its therapeutic efficacy in conditions like Chronic Obstructive Pulmonary Disease (COPD) stems primarily from its antagonism of the M3 muscarinic receptor subtype located on airway smooth muscle, leading to bronchodilation.[3] The presence of a permanent positive charge on the quaternary nitrogen atom restricts its ability to cross lipid membranes, such as the blood-brain barrier, thereby reducing the incidence of central nervous system side effects associated with its parent compound, atropine.[4]

Core Structure-Activity Relationships

The SAR of ipratropium and related tropane esters is well-defined, focusing on three principal molecular regions: the tropane scaffold containing the nitrogen atom, the ester linkage, and the acidic moiety (tropic acid residue).

2.1 The Quaternary Ammonium Group: A Key to Potency and Safety

The defining feature of ipratropium is its N-isopropyl quaternary ammonium moiety. This structural element is crucial for its pharmacological profile.

-

High Affinity: The permanent positive charge of the quaternary nitrogen forms a critical ionic bond with a conserved aspartic acid residue in the binding pocket of all five muscarinic receptor subtypes.[5] This interaction is a primary determinant of the high binding affinity of muscarinic antagonists.

-

Enhanced Potency: Quaternization of the nitrogen atom in tropane-based antagonists consistently leads to a significant increase in potency compared to their tertiary amine counterparts. For instance, N-methylatropine and N-methylscopolamine exhibit exceptionally high binding affinities, with IC50 values in the picomolar range.

-

Reduced Systemic Exposure: The charged nature of the quaternary ammonium group imparts high polarity and hydrophilicity to the molecule. This significantly limits its oral bioavailability and ability to permeate biological membranes, including the pulmonary epithelium. Consequently, when administered via inhalation, ipratropium exerts a localized effect in the lungs with minimal systemic absorption, which is a key safety advantage.[1]

2.2 The Ester Moiety and Acyl Group

The ester linkage and the nature of the acyl group (derived from tropic acid) are vital for optimal receptor interaction.

-

Hydrophobic and Steric Bulk: The two phenyl rings of the tropic acid residue provide the necessary bulky, hydrophobic groups that enhance binding affinity. For potent antagonism, it is generally required that these substituent groups be carbocyclic or heterocyclic rings. These large groups are thought to promote binding to the receptor, as antagonists are typically larger than the endogenous agonist, acetylcholine.

-

Hydroxyl Group: The hydroxyl group on the tropic acid portion can participate in hydrogen bonding within the receptor binding site, which often contributes to higher potency.

-

Ester Functionality: While an ester group is present in most potent anticholinergics, it is not an absolute requirement for activity.

2.3 Stereochemistry

The tropane scaffold contains chiral centers, and stereochemistry plays a significant role in binding affinity. The pharmacological activity of atropine is almost exclusively due to the S-(-)-isomer of hyoscyamine. This stereoselectivity is a hallmark of muscarinic receptor binding.

Quantitative Analysis of Receptor Affinity

Ipratropium bromide is a non-selective muscarinic antagonist, binding with high affinity to M1, M2, and M3 receptor subtypes. This lack of selectivity has pharmacological implications, as blockade of presynaptic M2 autoreceptors can paradoxically increase acetylcholine release, potentially counteracting the desired bronchodilatory effect.[1] Newer antagonists, such as tiotropium, exhibit "kinetic selectivity" by dissociating much more slowly from M3 receptors than from M2 receptors, conferring a longer duration of action and a potential therapeutic advantage.[1]

The tables below summarize the binding affinities of ipratropium and its parent compound, atropine, for human muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of Ipratropium Bromide

| Compound | Receptor Subtype | Assay Type | Affinity (IC₅₀, nM) |

| Ipratropium Bromide | M1 | Radioligand Binding | 2.9 |

| Ipratropium Bromide | M2 | Radioligand Binding | 2.0 |

| Ipratropium Bromide | M3 | Radioligand Binding | 1.7 |

Data sourced from MedChemExpress.[2]

Table 2: Muscarinic Receptor Binding Affinities of Atropine

| Compound | Receptor Subtype | Assay Type | Affinity (Kᵢ, nM) |

| Atropine | M1 | Radioligand Binding | 1.27 |

| Atropine | M2 | Radioligand Binding | 3.24 |

| Atropine | M3 | Radioligand Binding | 2.21 |

| Atropine | M4 | Radioligand Binding | 0.77 |

| Atropine | M5 | Radioligand Binding | 2.84 |

Data sourced from APExBIO.

Key Experimental Protocols

The determination of muscarinic antagonist activity relies on a combination of in vitro binding and functional assays.

4.1 Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., ipratropium) for a specific muscarinic receptor subtype.

1. Materials and Reagents:

- Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).

- Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

- Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

- Wash Buffer: Ice-cold PBS.

- Non-specific binding determinator: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine.

- Test compound (ipratropium bromide) at various concentrations.

- 96-well filter plates (e.g., glass fiber filters).

- Scintillation cocktail and liquid scintillation counter.

2. Procedure:

- Preparation: Prepare serial dilutions of the test compound in assay buffer.

- Incubation Setup (in triplicate):

- Total Binding: Add cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kᴅ), and assay buffer to designated wells.

- Non-specific Binding: Add cell membranes, [³H]-NMS, and a saturating concentration of unlabeled atropine.

- Competition Binding: Add cell membranes, [³H]-NMS, and varying concentrations of the test compound.

- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

- Counting: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

- Plot the percentage of specific binding against the log concentration of the test compound.

- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

- Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

4.2 Protocol: Isolated Organ Bath Functional Assay

This protocol assesses the functional potency of an antagonist by measuring its ability to inhibit agonist-induced contraction of airway smooth muscle.

1. Materials and Reagents:

- Animal tissue: e.g., trachea or bronchi from guinea pig or human lung tissue.

- Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

- Agonist: Acetylcholine or Carbachol.

- Antagonist: Ipratropium bromide.

- Organ bath system with isometric force transducers.

2. Procedure:

- Tissue Preparation: Dissect the airway tissue carefully, removing connective tissue, and prepare rings or strips of smooth muscle.

- Mounting: Suspend the tissue strips in the organ bath chambers filled with aerated PSS at 37°C. One end is fixed, and the other is attached to an isometric force transducer.

- Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable baseline tension, with periodic washing with fresh PSS.

- Agonist Concentration-Response Curve (Control):

- Add the agonist (e.g., acetylcholine) to the bath in a cumulative, stepwise manner, allowing the contraction to reach a plateau at each concentration.

- Record the force of contraction.

- Wash the tissue thoroughly until the tension returns to baseline.

- Antagonist Incubation: Add a fixed concentration of the antagonist (ipratropium bromide) to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

- Agonist Concentration-Response Curve (in presence of Antagonist): Repeat the cumulative addition of the agonist in the presence of the antagonist and record the contractile responses.

- Repeat steps 5 and 6 with different concentrations of the antagonist.

3. Data Analysis:

- Plot the contractile response (as a percentage of the maximum control response) against the log concentration of the agonist for both the control and antagonist-treated tissues.

- The presence of a competitive antagonist like ipratropium will cause a rightward shift in the concentration-response curve.

- Determine the pA₂ value from a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, and it represents the affinity of the antagonist for the receptor in a functional system.

Visualizing Key Pathways and Workflows

5.1 M3 Muscarinic Receptor Signaling Pathway

The primary mechanism of action for ipratropium in the airways is the blockade of the Gq-coupled M3 receptor signaling cascade, which prevents smooth muscle contraction.

5.2 Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the sequential steps involved in determining the binding affinity of a compound using a radioligand competition assay.

5.3 Experimental Workflow: Isolated Organ Bath Assay

This diagram illustrates the process for assessing the functional antagonism of a test compound on smooth muscle tissue.

References

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quaternary forms of classical muscarinic antagonists distinguish subpopulations of muscarinic receptors: correlation with gallamine-defined subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro characterization of Ipratropium bromide's anticholinergic effects

An In-Depth Technical Guide to the In-Vitro Characterization of Ipratropium Bromide's Anticholinergic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine, widely utilized in the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[1][2][3] Its therapeutic effect stems from its action as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][4] By blocking these receptors in the smooth muscle of the airways, ipratropium bromide inhibits the bronchoconstrictor effect of acetylcholine released from vagal nerve endings, leading to bronchodilation.[5][6] Unlike atropine, its quaternary ammonium structure renders it highly polar and lipid-insoluble, minimizing systemic absorption from the lungs and preventing its entry across the blood-brain barrier.[1]

This technical guide provides a comprehensive overview of the core in-vitro methodologies employed to characterize the anticholinergic profile of ipratropium bromide. It offers detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and visualizes complex pathways and workflows to facilitate a deeper understanding of its pharmacological evaluation.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

The anticholinergic effects of ipratropium bromide are mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[7] These subtypes are coupled to distinct intracellular signaling cascades:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

M2 and M4 Receptors: These subtypes preferentially couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Ipratropium bromide acts by competitively binding to these receptors, thereby preventing acetylcholine from initiating these signaling cascades.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays quantify the interaction between a radioactively labeled ligand and the receptor to determine the antagonist's inhibition constant (Ki) or dissociation constant (Kd).

Detailed Experimental Protocol: Competition Binding Assay

This protocol is designed to determine the Ki of ipratropium bromide at a specific muscarinic receptor subtype.

-

Membrane Preparation:

-

Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing M1, M2, or M3).

-

Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[8]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[8]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, binding buffer, and a fixed concentration of a non-selective muscarinic radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) near its Kd value.[8][9]

-

Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to saturate the receptors.[10]

-

Competition: Same as total binding, but with the addition of serially diluted concentrations of ipratropium bromide.

-

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-30°C) with gentle agitation to reach equilibrium.[8][11]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

-

-

Counting and Data Analysis:

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding at each ipratropium concentration: Specific Binding = Total Binding CPM - Mean NSB CPM.

-

Plot the specific binding against the log concentration of ipratropium bromide to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value (the concentration of ipratropium that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

-

Quantitative Data: Ipratropium Bromide Binding Affinities

The following table summarizes the binding affinities of ipratropium bromide for human and animal muscarinic receptors reported in the literature. Ipratropium bromide demonstrates high affinity across the M1, M2, and M3 subtypes, confirming its non-selective profile.

| Receptor Subtype | Preparation | Radioligand | Affinity Metric | Value (nM) | Reference |

| M1 | Recombinant | N/A | IC50 | 2.9 | [4] |

| M2 | Recombinant | N/A | IC50 | 2.0 | [4] |

| M3 | Recombinant | N/A | IC50 | 1.7 | [4] |

| Muscarinic (mixed) | Human Peripheral Lung | [3H]-NMS | Ki | 0.5 - 3.6 | [9] |

| Muscarinic (mixed) | Human Airway Smooth Muscle | [3H]-NMS | Ki | 0.5 - 3.6 | [9] |

| Muscarinic (mixed) | Rat Lung | [3H]-NMS | Kd | 23 ± 11 (COPD model) | [12][13] |

| Muscarinic (mixed) | Rat Lung | [3H]-NMS | Kd | 29 ± 19 (Normal) | [12][13] |

N/A: Not available in the cited source.

Functional Assays (Second Messenger Assays)

Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist. This is typically achieved by quantifying the change in intracellular second messenger levels (e.g., cAMP or IP3).

Detailed Experimental Protocol: cAMP Inhibition Assay (for M2/M4 Receptors)

This protocol describes how to measure ipratropium bromide's ability to block agonist-mediated inhibition of cAMP production.

-

Cell Culture and Plating:

-

Culture cells expressing the target M2 or M4 receptor (e.g., CHO-M2 cells) to near confluency.

-

Harvest the cells and resuspend them in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[14]

-

Dispense a specific number of cells (e.g., 10,000 cells/well) into a 96- or 384-well white opaque plate.[15][16]

-

-

Compound Addition and Stimulation:

-

Prepare serial dilutions of ipratropium bromide.

-

Add the ipratropium bromide dilutions to the wells.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells except the negative control.

-

Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells to stimulate cAMP production. The agonist will inhibit this stimulation in the absence of an antagonist.

-

Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[15]

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding a lysis buffer containing detection reagents. The specific reagents depend on the assay format (e.g., HTRF, AlphaScreen).

-

For an AlphaScreen assay, the detection mix typically includes biotin-cAMP and antibody-conjugated acceptor beads.[16] Endogenous cAMP produced by the cells competes with the biotin-cAMP for antibody binding.

-

Add streptavidin-coated donor beads, which bind to the biotin-cAMP.[16]

-

Incubate in the dark (e.g., 1-2 hours) to allow the assay components to interact.[16]

-

-